Cas no 81323-91-3 ((S)-Tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate)

(S)-Tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate structure
81323-91-3 structure
Product Name:(S)-Tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
CAS No:81323-91-3
MF:C13H25NO5
MW:275.341304540634
CID:1803647
Update Time:2023-08-03

(S)-Tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate Chemical and Physical Properties

Names and Identifiers

    • Phosphinic acid, Methyl-, aluminum salt (Aluminum tris (Methylphosphonite)
    • Tris((Methylhydrophosphoryl)oxy)Aluminum
    • Methylphosphinic acid aluminum salt
    • (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
    • tert-butyl (tert-butoxycarbonyl)-L-homoserinate
    • Boc-L-homoserine-OtBu
    • N-Boc-L-Homoserine tert-butyl ester
    • (S)-tert-butyl2-(tert-butoxycarbonylamino)-4-hydroxybutanoate
    • Tert-butyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
    • AMOT0026
    • BOC-L-homoserine t-butyl ester
    • 2628AC
    • AM85393
    • AB0072786
    • tert-Butyl N-(tert-
    • (S)-Tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
    • Inchi: 1S/C13H25NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h9,15H,7-8H2,1-6H3,(H,14,17)/t9-/m0/s1
    • InChI Key: WFSWHDJTFHDJFE-VIFPVBQESA-N
    • SMILES: O(C([C@H](CCO)NC(=O)OC(C)(C)C)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 8
  • Complexity: 314
  • XLogP3: 1.5
  • Topological Polar Surface Area: 84.9

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